molecular formula C18H20N2O2 B2379696 2-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1448069-23-5

2-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2379696
CAS No.: 1448069-23-5
M. Wt: 296.37
InChI Key: DJIFEARFVXHAHL-UHFFFAOYSA-N
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Description

2-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is a complex organic compound that features a phenyl group, a piperidine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyridine with piperidine in the presence of a base to form 4-(pyridin-2-yloxy)piperidine. This intermediate is then reacted with 2-phenylacetyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, along with cost-effective production techniques.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-2-(piperidin-1-yl)ethanone
  • 2-Phenyl-1-(piperidin-1-yl)ethanone
  • 4-(Pyridin-2-yloxy)piperidine

Uniqueness

2-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is unique due to the presence of both a pyridine and a piperidine ring in its structure. This dual-ring system provides distinct chemical properties and potential for diverse applications compared to similar compounds that may only contain one of these rings.

Properties

IUPAC Name

2-phenyl-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-18(14-15-6-2-1-3-7-15)20-12-9-16(10-13-20)22-17-8-4-5-11-19-17/h1-8,11,16H,9-10,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIFEARFVXHAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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